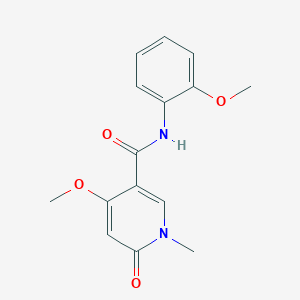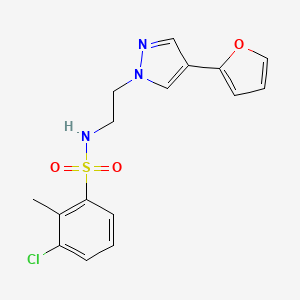
1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone, also known as BDQT, is a synthetic compound that has been widely used in scientific research. BDQT belongs to the class of compounds known as benzodioxole derivatives, which have shown promising results in various studies.
科学的研究の応用
Synthesis and Biological Activities
The compound 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone, while not directly mentioned in available literature, shares structural similarities with compounds that have been synthesized and tested for various biological activities. For instance, the synthesis of new derivatives and their biological activities have been explored in depth, with findings suggesting significant potential in the domain of immunosuppression, immunostimulation, and cytotoxicity against various cancer cell lines. For example, compounds showing potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as notable cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells, highlight the therapeutic potential of structurally similar compounds (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Catalytic Behavior in Polymerization
Research on compounds containing quinoxalinyl groups, similar to this compound, indicates their potential application in catalysis, particularly in the polymerization of ethylene. Studies have demonstrated that certain compounds can act as ligands forming complexes with transition metals, showing good catalytic activities in ethylene reactivity, including oligomerization and polymerization. This suggests that derivatives of this compound could be explored for their catalytic capabilities, possibly leading to novel applications in material science and engineering (Sun et al., 2007).
Electrochemical Synthesis and Oxidation Processes
The electrochemical properties and synthesis processes involving similar compounds have been the subject of research, revealing interesting electrochemical behaviors and potential applications in the synthesis of new materials or as intermediates in organic reactions. For example, the electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles has been explored, providing insights into potential novel synthetic pathways that could be applicable to this compound derivatives for the development of new pharmaceuticals or materials (Amani & Nematollahi, 2012).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c20-15(13-5-7-16-17(9-13)22-11-21-16)10-23-18-8-6-12-3-1-2-4-14(12)19-18/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRJWATKGLJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

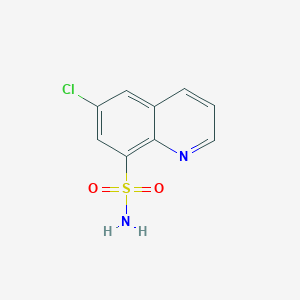

![Ethyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)
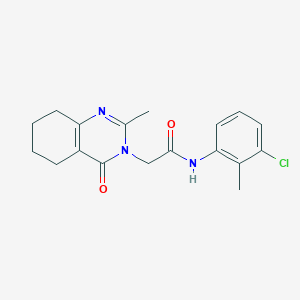
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)
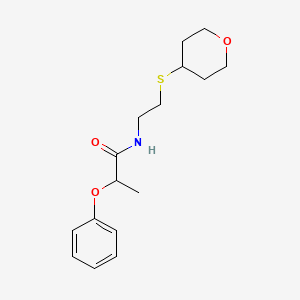
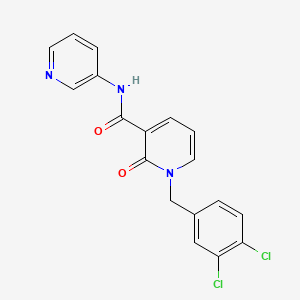
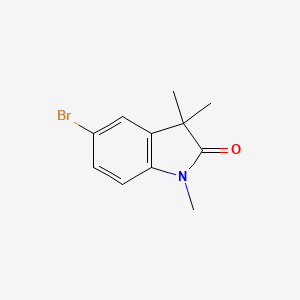
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
